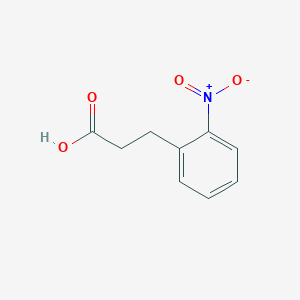

N-(3-氨基甲酰基-4,5-二甲基噻吩-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

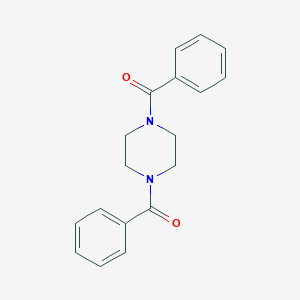

The compound N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the potential characteristics and applications of similar furan-carboxamide derivatives.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves various chemical reactions, typically starting with the formation of furan-2-carbonyl chloride followed by reactions with different amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine with high yields . This suggests that the synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide could potentially follow a similar pathway, with modifications to incorporate the specific thiophene and carbamoyl substituents.

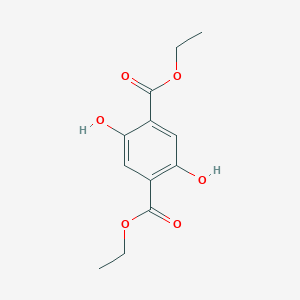

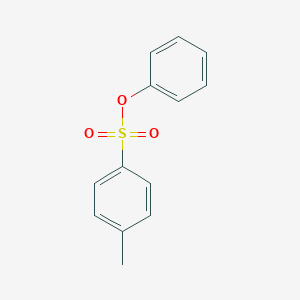

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substituents on the furan ring, as well as on the nitrogen of the carboxamide group, play a crucial role in determining the compound's properties and biological activity. For example, the study on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide provided detailed structural information through single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . This indicates that detailed structural analysis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would likely require similar techniques to elucidate its precise molecular geometry.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including cyclopalladation as seen with N,N-dimethyl-2(OR-3)-furancarboselenoamide . This process involves the formation of a chelate with a transition metal, which could potentially be applied to other furan-carboxamide derivatives to form metal complexes with interesting properties. The reactivity of the furan ring and the carboxamide group allows for a wide range of chemical transformations that can be tailored to achieve desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as their anti-influenza , antibacterial , and antitumor activities , are also key aspects of their chemical properties. The specific physical and chemical properties of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.

科学研究应用

抗菌应用

已合成呋喃-甲酰胺衍生物并评估了它们的抗菌活性。例如,Siddiqa 等人(2022 年)通过 Suzuki-Miyaura 交叉偶联探索了官能化 N-(4-溴苯基)呋喃-2-甲酰胺的合成,揭示了对包括鲍曼不动杆菌、肺炎克雷伯菌、普通克雷伯菌和金黄色葡萄球菌在内的临床分离耐药菌的显着抗菌活性。该研究强调了该化合物对 NDM 阳性细菌鲍曼不动杆菌的有效性,并得到了对接研究和分子动力学模拟的支持 Siddiqa 等,2022。

抑制甲型流感病毒

Yongshi 等人(2017 年)报道了呋喃-甲酰胺衍生物作为甲型 H5N1 流感病毒有效抑制剂的合成和生物学特性。研究表明,杂环部分上的特定取代显着影响抗流感活性,将呋喃-甲酰胺衍生物鉴定为致死性 H5N1 甲型流感病毒的新型抑制剂 Yongshi 等,2017。

合成方法

对呋喃-甲酰胺及其相关化合物合成方法的研究提供了对其潜在应用的见解。例如,Konstantinov 等人(1971 年)研究了呋喃-2-羧酸的电解,导致形成特定的 N-取代甲酰胺衍生物,展示了一种生产可能在药物化学中具有进一步应用的化合物的工艺 Konstantinov 等,1971。

作为抗原生动物剂的潜力

Ismail 等人(2004 年)合成了二阳离子咪唑并[1,2-a]吡啶和 5,6,7,8-四氢-咪唑并[1,2-a]吡啶,并评估了它们的抗原生动物活性,包括呋喃-2-甲酰胺衍生物。这些化合物表现出显着的 DNA 亲和力,并对布氏锥虫和恶性疟原虫表现出有希望的体外和体内活性,表明它们作为抗原生动物剂的潜力 Ismail 等,2004。

安全和危害

属性

IUPAC Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRJYJHXXHYAJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350085 |

Source

|

| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

CAS RN |

329221-75-2 |

Source

|

| Record name | NSC727448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)